1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a spiro linkage, which is a bicyclic system where two rings are connected through a single atom, contributing to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step in the synthesis is the metal-catalyzed oxidative cyclization of the amide to form the spirocyclic structure . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, optimization of reaction conditions to minimize waste and maximize yield, and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 is commonly used for oxidative cyclization.
Reduction: NaBH4 and LiAlH4 are typical reducing agents.
Substitution: Various nucleophiles, such as amines and thiols, can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different spirocyclic derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone has several applications in scientific research:
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific mechanical and chemical properties.
Biological Research: The compound’s ability to interact with biological molecules makes it useful in studying molecular interactions and pathways.
Mechanism of Action
The mechanism by which 1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. In the context of its antitumor activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and interacting with cellular proteins . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit enzymes critical for cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(1-azaspiro[4.5]dec-1-yl)-5-phenyl-1,3-oxazol-4(5H)-one: This compound shares a similar spirocyclic structure and has been studied for its unique chemical properties.
1,4-Dioxa-8-azaspiro[4.5]decane:
Uniqueness
1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique reactivity and stability. Its potential antitumor activity further distinguishes it from other similar compounds, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-oxa-4-azaspiro[4.5]decan-4-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-11-12-22-18(20)9-5-2-6-10-18)15-13-16(23-19-15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2 |
InChI Key |
FGVXTKKEDRMNND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(CCO2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.